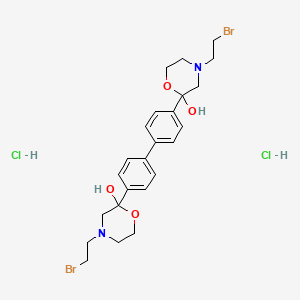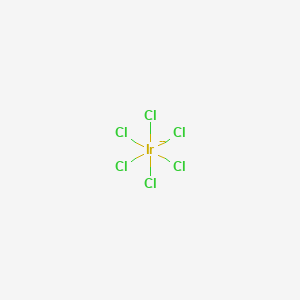
4-Chlorophenylisobutylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-Chlorophenylisobutylamine involves complex chemical reactions, including Friedel-Crafts reactions and nitrosation reactions. For example, 4-Chloroacetylbiphenyl can be synthesized by a Friedel-Crafts reaction between biphenyl and chloroacetyl chloride in the presence of AlCl3 catalyst. This is followed by subsequent reactions to produce various derivatives, indicating a versatile approach to synthesizing chlorophenyl compounds (Karipcin & Arabali, 2006).
Molecular Structure Analysis
The molecular structure of compounds within the 4-Chlorophenylisobutylamine family can be intricate, with the potential for intramolecular hydrogen bonding determining the molecule's conformation. For instance, certain derivatives have been shown to possess angles between fused-ring systems and benzene rings, highlighting the compound's structural diversity and complexity (He et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 4-Chlorophenylisobutylamine derivatives can lead to a wide range of products, indicating the compound's reactivity. For example, the generation of the 4-aminophenyl cation through photolysis of 4-chloroaniline demonstrates the reactive nature of these compounds, leading to further chemical transformations (Guizzardi et al., 2001).
Physical Properties Analysis
The physical properties of 4-Chlorophenylisobutylamine derivatives, such as solubility and crystalline structure, play a crucial role in their applications and behaviors. Studies have shown the impact of different substituents on the compound's physical properties, including the ability to form supramolecular structures stabilized by hydrogen bonding (Liu et al., 2020).
Chemical Properties Analysis
The chemical properties of 4-Chlorophenylisobutylamine and its derivatives, such as reactivity towards various nucleophiles and electrophiles, have been extensively studied. Research demonstrates the compound's ability to undergo specific reactions, such as the stereospecific substitution of a hydroxy group by a chlorine atom, showcasing its versatile chemical behavior (Mikhno et al., 1991).
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorophenoxyacetic Acid (2,4-D) Studies : A paper by Zuanazzi, Ghisi, and Oliveira (2020) reviews the toxicity and mutagenicity of 2,4-D, a herbicide widely used in agriculture and urban pest control. It highlights the global trends in research on 2,4-D, emphasizing its occupational risks and neurotoxicity, and suggesting future research focus areas (Zuanazzi, Ghisi, & Oliveira, 2020).
Electrochemical Oxidation of Chloroanilines : Kádár, Nagy, Karancsi, and Farsang (2001) explored the electrochemical oxidation of chloroanilines, including 4-chloroaniline, in acetonitrile solution. Their findings could provide insights into the behavior of chlorinated anilines under similar conditions (Kádár et al., 2001).
Escherichia coli Exposed to 2,4-D : Bhat, Booth, Vantomme, Afroj, Yost, and Dahms (2015) studied the effects of 2,4-D on Escherichia coli, revealing insights into oxidative stress and metabolic perturbations induced by sublethal levels of this herbicide (Bhat et al., 2015).
Photocatalytic Sensors for 4-Chlorophenol : Yan, Jiang, Li, Bao, Xu, Qian, Chen, and Xia (2019) designed a photoelectrochemical sensor using a BiPO4/BiOCl heterojunction for detecting 4-chlorophenol, a toxic chlorinated organic pollutant. This study could offer relevant information on the detection and analysis of similar compounds (Yan et al., 2019).
Degradation of 4-Chlorophenol Using UV Radiation : Gómez, Murcia, Gómez, Matafonova, Batoev, and Christofi (2010) researched the degradation of 4-chlorophenol using UV radiation from a KrCl excilamp, a novel UV source with potential applications in wastewater treatment (Gómez et al., 2010).
Wirkmechanismus
Target of Action
1-(4-Chlorophenyl)butan-2-amine, also known as 1-(4-Chlorophenyl)-2-aminobutane or 4-Chlorophenylisobutylamine, is a chemical compound with the molecular formula C10H14ClN Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Chlorophenyl)butan-2-amine may also interact with various biological targets.
Mode of Action
It is an amine derivative , and amines are known to interact with various biological targets. The interaction of this compound with its targets could lead to changes in cellular processes, although the exact nature of these changes is currently unknown.
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(4-Chlorophenyl)butan-2-amine may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZUAWTZJXBMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945430 | |
| Record name | 4-Chloro-alpha-ethylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylisobutylamine | |
CAS RN |
2275-64-1 | |
| Record name | 4-Chloro-α-ethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2275-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-2-aminobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002275641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-alpha-ethylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)butan-2-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ4HK7485X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




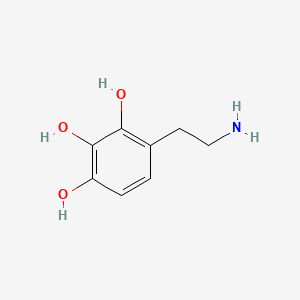
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[2-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methoxy]oxane-2-carboxylic acid](/img/structure/B1201101.png)

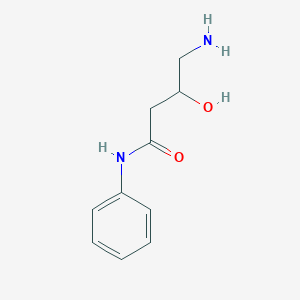
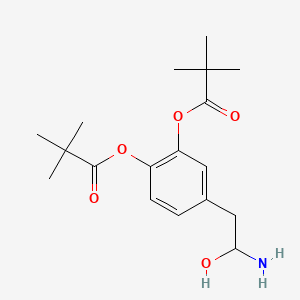
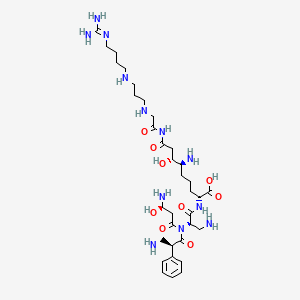
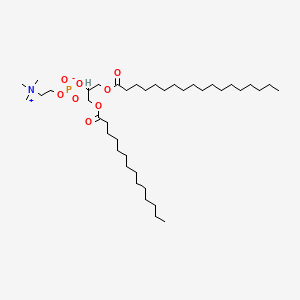
![2-[2-(1H-Indol-3-yl)ethyl]-3-(3-isopropyloxyphenyl)quinazolin-4(3H)-one](/img/structure/B1201110.png)
